tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Overview
Description
tert-Butyl 6-methyl-2,7-diazaspiro[35]nonane-7-carboxylate is a chemical compound with the molecular formula C13H24N2O2 It is a member of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves the use of 2,7-diazaspiro[3.5]nonane as a starting material. The synthetic route includes a series of reactions such as substitution and esterification. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are conducted to elucidate the precise molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- 2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane
Uniqueness
tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific structural features, such as the presence of a methyl group at the 6-position. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
- Chemical Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 1899102-22-7
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Common methods include:
- Cyclization with Base : Utilizing a base to induce cyclization.
- Protecting Group Strategy : Employing tert-butyl as a protecting group during synthesis.
- Purification Techniques : Crystallization or chromatography to obtain high-purity products .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. Notably, it has been studied for its potential in regulating chemokine receptors CCR3 and CCR5, which are implicated in diseases like HIV and inflammation .
Medicinal Chemistry
This compound has shown promise in the following areas:
- Antiviral Activity : It has been explored for its potential to inhibit HIV replication through modulation of chemokine receptors .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound may help in managing inflammatory conditions .
Case Studies
- Study on Chemokine Receptors : A study demonstrated that the compound could effectively regulate CCR3 and CCR5 activities, suggesting its use in therapeutic applications for HIV and related inflammatory diseases .
- Analog Development : Various analogs derived from this compound have been synthesized to improve solubility and biological activity against Trypanosoma brucei, indicating its potential in treating parasitic infections .
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | Similar structure without methyl group | Potential antiviral activity |
Tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | Different substitution pattern | Studied for anti-inflammatory effects |
This table highlights the structural differences and their implications for biological activity.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-13(8-14-9-13)5-6-15(10)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3 |
InChI Key |
WMQCBDXKJFZRER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1C(=O)OC(C)(C)C)CNC2 |
Origin of Product |
United States |
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